molecular formula C18H16ClF3N4O B2602598 (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 2035003-74-6

(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one

Cat. No. B2602598
CAS RN: 2035003-74-6
M. Wt: 396.8
InChI Key: ZPYXYFRGPGCYPF-AATRIKPKSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C18H16ClF3N4O and its molecular weight is 396.8. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various pyrimidine derivatives, including those related to (E)-3-(2-chlorophenyl)-1-(4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)prop-2-en-1-one. For instance, El-Agrody et al. (2001) synthesized novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones and pyrimido[1,6-b][1,2,4]-triazine derivatives, highlighting the versatility of pyrimidine-based compounds in creating diverse molecular structures El-Agrody et al., 2001.

Antimicrobial and Antitumor Activity

Several studies have focused on the antimicrobial and antitumor activities of pyrimidine derivatives. Patel et al. (2003) reported the synthesis of 2,4,6-trisubstituted-1,3,5-s-triazines with significant antibacterial, antifungal, and antitubercular activities Patel et al., 2003. Similarly, Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, showing promising antiproliferative activity against human cancer cell lines Mallesha et al., 2012.

Structural and Electronic Properties

The structural and electronic properties of related compounds have been investigated to understand their behavior and potential applications. Georges et al. (1989) studied the crystal structures of various anticonvulsant compounds, including pyridazines and pyrimidines, using X-ray diffraction and molecular-orbital calculations Georges et al., 1989.

Synthesis of Antioxidants and Anti-Inflammatory Agents

Research has also explored the synthesis of pyrimidine derivatives as potential antioxidants and anti-inflammatory agents. Jin et al. (2010) synthesized analogues of N,N-dimethyl-4-(pyrimidin-2-yl)piperazine-1-sulfonamide, demonstrating their potential in treating age-related diseases due to their free radical scavenging and metal chelating properties Jin et al., 2010.

properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClF3N4O/c19-14-4-2-1-3-13(14)5-6-17(27)26-9-7-25(8-10-26)16-11-15(18(20,21)22)23-12-24-16/h1-6,11-12H,7-10H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYXYFRGPGCYPF-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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